(+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
(+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with a unique structure that includes a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the quinoline ring to a dihydroquinoline ring using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a dihydroquinoline derivative
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
(+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
(+)-6-(2-chloro-1-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with similar quinoline ring structures but different substituents.
Chloroquinoline Compounds: Compounds with chloro groups attached to the quinoline ring.
Hydroxyquinoline Compounds: Compounds with hydroxyl groups attached to the quinoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-chloro-1-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5,10,14H,2,4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHJYCOOKFSMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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